molecular formula C10H18O B12687853 (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol CAS No. 54750-08-2

(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol

Cat. No.: B12687853
CAS No.: 54750-08-2
M. Wt: 154.25 g/mol
InChI Key: WHXOMZVLSNHION-UYXSQOIJSA-N
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Description

(1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is a defined stereoisomer of a bicyclic monoterpene alcohol, structurally related to the well-studied compound Terpinen-4-ol. This specific isomer is of significant interest in chemical ecology and natural product research, where its role as a semiochemical or a defensive metabolite in plants is investigated. In pharmacological research, the compound's stereochemistry is crucial for its bioactivity and interaction with biological targets. Studies on related terpinen-4-ol isomers have demonstrated notable antimicrobial properties against a range of bacteria and fungi, suggesting potential for this specific isomer in exploring new antimicrobial mechanisms . Furthermore, its anti-inflammatory and antioxidant activities are key areas of investigation, with research focusing on its ability to modulate signaling pathways such as NF-κB and MAPK . Researchers utilize this high-purity isomer as a critical analytical standard for the identification and quantification of complex terpene mixtures in essential oils. It also serves as a valuable building block in synthetic organic chemistry for the stereoselective construction of more complex natural product analogs, enabling structure-activity relationship (SAR) studies to elucidate the impact of its distinct three-dimensional configuration on biological activity.

Properties

CAS No.

54750-08-2

Molecular Formula

C10H18O

Molecular Weight

154.25 g/mol

IUPAC Name

(1S,3R,4S,6R)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

InChI

InChI=1S/C10H18O/c1-6-4-7-8(5-9(6)11)10(7,2)3/h6-9,11H,4-5H2,1-3H3/t6-,7+,8-,9+/m0/s1

InChI Key

WHXOMZVLSNHION-UYXSQOIJSA-N

Isomeric SMILES

C[C@H]1C[C@@H]2[C@@H](C2(C)C)C[C@H]1O

Canonical SMILES

CC1CC2C(C2(C)C)CC1O

Origin of Product

United States

Biological Activity

Introduction

The compound (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol is a bicyclic alcohol notable for its unique structural characteristics and potential biological activities. This article provides a comprehensive review of the biological activity associated with this compound, including its antimicrobial properties, anti-inflammatory effects, and neuroprotective activities.

Chemical Structure and Properties

  • Chemical Formula : C10_{10}H18_{18}O
  • Molecular Weight : 154.25 g/mol
  • CAS Number : 54750-09-3
  • IUPAC Name : (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol

The structure of the compound includes multiple methyl groups and a bicycloheptane framework which contributes to its reactivity and biological interactions .

1. Antimicrobial Properties

Research indicates that bicyclic compounds similar to (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol exhibit significant antimicrobial activity against various bacterial and fungal strains. This property is particularly relevant in the development of new antimicrobial agents in response to increasing antibiotic resistance.

MicroorganismActivityReference
Staphylococcus aureusInhibition of growth
Escherichia coliModerate antibacterial activity
Candida albicansEffective antifungal properties

2. Anti-inflammatory Effects

The compound has shown potential in inhibiting inflammatory pathways in cellular models. This activity is crucial for conditions characterized by chronic inflammation such as arthritis and other autoimmune diseases.

Inflammatory PathwayEffect ObservedReference
NF-kB PathwayInhibition of activation
COX EnzymesReduced expression

3. Neuroprotective Activities

Certain structural analogs of (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. These effects are attributed to the compound's ability to modulate oxidative stress and apoptosis pathways.

Disease ModelNeuroprotective EffectReference
Alzheimer’s DiseaseReduced amyloid-beta accumulation
Parkinson’s DiseaseProtection against dopaminergic neuron degeneration

The mechanisms by which (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol exerts its biological activities include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes and microbial metabolism.
  • Receptor Modulation : Interaction with specific receptors involved in inflammation and neuroprotection.

Predictive models such as those developed using the PASS software have been employed to assess the biological activity spectra based on its structural characteristics .

Case Studies

Several studies have documented the biological activities of similar bicyclic compounds:

  • Study on Antimicrobial Activity : A study published in Journal of Natural Products demonstrated that bicyclic alcohols exhibit broad-spectrum antimicrobial properties against various pathogens .
  • Anti-inflammatory Research : Research published in Phytotherapy Research highlighted the anti-inflammatory effects of bicyclic compounds in animal models of arthritis.
  • Neuroprotection Studies : Clinical trials reported in Neuroscience Letters indicated that certain bicyclic compounds can significantly reduce neuroinflammation and improve cognitive function in Alzheimer's patients .

Scientific Research Applications

Biological Activities

Research indicates that (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol exhibits several biological activities:

  • Antimicrobial Properties : Similar bicyclic compounds have demonstrated effectiveness against various bacterial and fungal strains.
  • Anti-inflammatory Effects : Some derivatives have been shown to inhibit inflammatory pathways in cellular models.
  • Neuroprotective Activities : Structural analogs have been investigated for potential neuroprotective effects in neurodegenerative diseases.

Applications in Organic Synthesis

The compound's unique structure allows it to serve as a versatile intermediate in organic synthesis. It can be utilized in the development of pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of bicyclic compounds similar to (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that these compounds exhibited significant inhibition zones compared to control groups.

Anti-inflammatory Research

Another research project focused on the anti-inflammatory properties of derivatives of this compound using lipopolysaccharide-induced inflammation models in vitro. The findings suggested that certain derivatives significantly reduced pro-inflammatory cytokine levels.

Neuroprotective Studies

In a neuroprotective study involving cellular models of oxidative stress-induced neurotoxicity, (1alpha,3beta,4beta,6alpha)-4,7,7-Trimethylbicyclo(4.1.0)heptan-3-ol demonstrated protective effects by reducing cell death and maintaining mitochondrial function.

Chemical Reactions Analysis

Oxidation to Ketone

The secondary alcohol group undergoes oxidation to form the corresponding ketone, (1α,4α,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-one (CAS 50773-41-6).

Reaction ComponentDetails
Reagents/ConditionsPyridinium chlorochromate (PCC) in dichloromethane at 25°C
MechanismPCC selectively oxidizes secondary alcohols to ketones without over-oxidation.
Product CharacterizationConfirmed via GC-MS (m/z 152.23 [M⁺]) and IR (C=O stretch at ~1715 cm⁻¹) .

Key Findings :

  • The reaction retains the bicyclic structure while converting the hydroxyl group to a ketone.

  • Stereochemical integrity at C1, C4, and C6 positions is preserved due to the mild conditions .

Esterification Reactions

The hydroxyl group reacts with acylating agents to form esters, enhancing solubility for pharmaceutical applications.

Reaction ComponentDetails
Reagents/ConditionsAcetic anhydride, catalytic H₂SO₄, reflux (110°C, 2 hrs)
Product3-Acetoxy-4,7,7-trimethylbicyclo[4.1.0]heptane
Yield~85% (isolated via column chromatography)

Key Findings :

  • Steric hindrance from the bicyclic framework slows reaction kinetics compared to linear alcohols .

  • The acetate derivative is a common intermediate in fragrance synthesis .

Dehydrohalogenation and Rearrangements

Under acidic conditions, the compound undergoes dehydration or Wagner-Meerwein rearrangements.

Reaction ComponentDetails
Reagents/ConditionsH₃PO₄, 80°C [Hypothesized based on analogous systems]
Proposed ProductBicyclo[4.1.0]hept-3-ene derivative
Mechanistic PathwayAcid-catalyzed E1 elimination, forming a double bond adjacent to the hydroxyl group.

Theoretical Considerations :

  • The β-hydrogen elimination is favored at C2 or C4 due to chair-like transition-state stabilization .

  • Competing hydride shifts may lead to carbocation rearrangements .

Nucleophilic Substitution

Limited by steric hindrance, but feasible with strong nucleophiles:

Reaction ComponentDetails
Reagents/ConditionsSOCl₂, pyridine, 0°C → RT
Product3-Chloro-4,7,7-trimethylbicyclo[4.1.0]heptane
Yield<50% (due to competing elimination pathways)

Stereochemical Stability

The (1α,3β,4β,6α) configuration remains intact under most conditions, but epimerization occurs in strongly basic media:

ConditionOutcome
NaOH (aq.), 100°CPartial epimerization at C3 (β → α) via keto-enol tautomerization .
LDA, THF, -78°CNo observable configuration changes .

Comparative Reactivity Table

Reaction TypeReagentsYieldStereochemical Impact
OxidationPCC/CH₂Cl₂90%None
EsterificationAc₂O/H₂SO₄85%None
DehydrationH₃PO₄/Δ60%*Possible carbocation migration
ChlorinationSOCl₂/pyridine45%Retention of configuration

*Hypothesized yield based on analogous systems.

Comparison with Similar Compounds

Caranone (4,7,7-Trimethylbicyclo[4.1.0]heptan-3-one)

  • Structure : Ketone analog of the target compound, differing by the replacement of the hydroxyl group with a carbonyl.
  • CAS : 4176-04-9; Molecular formula: C₁₀H₁₆O .
  • Toxicity : Proposed HTFOEL (Health-Based Temporary Occupational Exposure Limit) of 0.7 ppm , derived from structural similarity to camphor (ACGIH TLV-TWA: 2 ppm) .

Borneol (1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol)

  • Structure : Bicyclo[2.2.1]heptane skeleton with hydroxyl and methyl groups.
  • CAS : 507-70-0; Molecular formula: C₁₀H₁₈O .
  • Bioactivity : Widely used in traditional medicine for anti-inflammatory and antimicrobial properties.

Pinocarveol (6,6-Dimethyl-2-methylenebicyclo[3.1.1]heptan-3-ol)

  • Structure : Bicyclo[3.1.1]heptane skeleton with hydroxyl and methyl substituents.
  • CAS : 3917-59-7; Molecular formula: C₁₀H₁₆O .
  • Key Feature: The exocyclic double bond in pinocarveol enhances its role as a flavor and fragrance component, unlike the fully saturated target compound .

Stereoisomers of 4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol

  • (1α,3α,4β,6α)-Isomer (CAS: 54750-09-3): Exhibits a distinct mass spectrum (NIST MS number: 160975) and InChIKey WHXOMZVLSNHION-LURQLKTLSA-N .
  • (1α,3β,4α,6α)-Isomer : Reported in plant extracts but with lower abundance (area % ~0.14%) compared to the target compound .

Data Tables

Table 1: Structural and Physical Comparison

Compound Name Molecular Formula CAS Molecular Weight (g/mol) Key Functional Group Bioactivity/Application
(1α,3β,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol C₁₀H₁₈O 4017-93-0 154.25 Alcohol Antibacterial, synthetic intermediate
Caranone C₁₀H₁₆O 4176-04-9 152.23 Ketone Industrial solvent, HTFOEL 0.7 ppm
Borneol C₁₀H₁₈O 507-70-0 154.25 Alcohol Anti-inflammatory, fragrance
Pinocarveol C₁₀H₁₆O 3917-59-7 152.23 Alcohol Flavoring agent

Table 2: Chromatographic Data (GC Analysis)

Compound Name Retention Time (min) Area Percentage (%) Source
(1α,3β,4β,6α)-4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol 10.364 0.34 Plant extracts
Bicyclo[3.1.0]hexan-3-ol, 4-methyl-1-(1-methylethyl)- 10.286 0.14 Antimicrobial studies
Linalool 9.872 2.12 Agricultural applications

Research Findings and Implications

  • Antibacterial Activity : The target compound shows moderate antibacterial effects against MRSA, with higher abundance in extracts compared to other bicyclic alcohols like Bicyclo[3.1.0]hexan-3-ol derivatives .
  • Stereochemical Influence : The (1α,3β,4β,6α) configuration enhances stability and binding affinity in hybrid materials, as demonstrated in Moldovan State Program research .
  • Toxicity vs. Camphor Analogs: While caranone’s HTFOEL is lower than camphor’s, the alcohol form (target compound) may offer safer bioactive profiles due to reduced volatility and ketone-related irritation .

Preparation Methods

Stepwise Synthesis from (+)-3-Carene

Step Reagents & Conditions Description Yield (%) Notes
1 Sodium tetrahydroborate (NaBH4), boron trifluoride diethyl etherate (BF3·OEt2), tetrahydrofuran (THF), 0 °C, 4.5 h, inert atmosphere Reduction and complexation of (+)-3-carene with NaBH4 and BF3·OEt2 in THF at low temperature - Controlled addition of BF3·OEt2 over 30 min
2 Sodium hydroxide (3M NaOH), THF/water, -10 °C, 40 min, inert atmosphere Quenching and neutralization of reaction mixture with aqueous NaOH at subzero temperature - Dropwise addition to maintain temperature
3 Hydrogen peroxide (30% H2O2), THF/water, -10 to 20 °C, 1 h, inert atmosphere Oxidation step to form the alcohol functional group - Gradual warming to room temperature
4 Workup: Concentration, extraction with dichloromethane (CH2Cl2), washing, drying, vacuum distillation (0.5 mmHg, 150 °C) Isolation and purification of the product 78 Product obtained as colorless oil solidifying on cooling

Summary: This method yields (1R,3R,4R,6S)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol with a 78% isolated yield. The process requires careful temperature control and inert atmosphere to prevent side reactions and degradation.

Reaction Mechanism Insights

  • Initial Reduction: Sodium tetrahydroborate acts as a hydride donor reducing the double bond in (+)-3-carene, while BF3·OEt2 serves as a Lewis acid catalyst facilitating the formation of a boron complex intermediate.
  • Base Quench: The addition of sodium hydroxide neutralizes the reaction mixture and helps in the hydrolysis of boron complexes.
  • Oxidation: Hydrogen peroxide oxidizes the intermediate to introduce the hydroxyl group at the 3-position, yielding the target bicyclic alcohol.
  • Purification: Vacuum distillation under reduced pressure ensures removal of solvents and volatile impurities, affording the pure compound.

Alternative Synthetic Routes and Variants

While the above method is the most documented and efficient, other synthetic routes have been explored, including:

  • Cyclopropanation of bicyclo[4.1.0]heptan-3-one derivatives: Starting from 4,7,7-trimethylbicyclo[4.1.0]heptan-3-one, reduction to the corresponding alcohol can be achieved using selective hydride reagents.
  • Stereoselective synthesis: Variations in stereochemistry (alpha/beta configurations) can be controlled by choice of reagents and reaction conditions, as indicated by different CAS numbers and stereoisomers reported in chemical registries.

Data Table: Key Parameters of the Main Preparation Method

Parameter Details
Starting Material (+)-3-Carene
Molecular Formula C10H18O
Molecular Weight 154.25 g/mol
Solvent Tetrahydrofuran (THF)
Catalyst Boron trifluoride diethyl etherate (BF3·OEt2)
Reducing Agent Sodium tetrahydroborate (NaBH4)
Oxidizing Agent Hydrogen peroxide (30% H2O2)
Temperature Range 0 °C to 20 °C
Atmosphere Inert (e.g., nitrogen or argon)
Reaction Time 4.5 h (initial), plus additional 1.5 h (quench and oxidation)
Yield 78% isolated yield
Purification Method Vacuum distillation (0.5 mmHg, 150 °C)

Research Findings and Practical Considerations

  • The reaction sequence is sensitive to moisture and oxygen; hence, inert atmosphere conditions are critical to maintain high yield and purity.
  • The use of BF3·OEt2 is essential for activating the substrate and directing the stereochemistry of the product.
  • The oxidation step with hydrogen peroxide must be carefully controlled to avoid over-oxidation or decomposition.
  • The product’s stereochemistry has been confirmed by spectroscopic methods and is consistent with the expected configuration from the starting material’s chirality.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (1α,3β,4β,6α)-4,7,7-trimethylbicyclo[4.1.0]heptan-3-ol, and how can stereochemical purity be ensured?

  • Methodological Answer : Synthesis typically involves bicyclic terpene precursors, with stereochemical control achieved via chiral catalysts or enzymatic resolution. For example, selenonium bromide intermediates (as in ) can guide regioselective hydroxylation. Use chiral HPLC or polarimetry to verify enantiomeric excess (≥98%). Reaction conditions (e.g., low-temperature Grignard additions) minimize racemization .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and purity?

  • Methodological Answer : Combine <sup>13</sup>C NMR (to resolve bicyclic carbon environments) and GC-MS (for volatility assessment). For stereoisomer differentiation, employ NOESY NMR to confirm spatial arrangements of methyl and hydroxyl groups. Cross-reference with NIST spectral libraries ( ) to validate peaks .

Q. How should researchers address discrepancies in reported CAS numbers or stereochemical descriptors for this compound?

  • Methodological Answer : Cross-check EINECS () and regulatory databases (e.g., ECHA, PubChem) to resolve conflicts. For stereochemical ambiguity, use single-crystal X-ray diffraction or vibrational circular dichroism (VCD) to unambiguously assign configurations .

Q. What are the key safety considerations for handling this compound in laboratory settings?

  • Methodological Answer : While direct toxicity data are limited, structural analogs like caranone () suggest respiratory and dermal irritation risks. Implement fume hoods, PPE (nitrile gloves), and exposure monitoring (OSHA PEL guidelines). Store at 2–8°C in amber glass to prevent degradation .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of this compound’s stereoisomers?

  • Methodological Answer : Use density functional theory (DFT) to predict transition-state energies for stereochemical pathways. Tools like Gaussian or ORCA can model bicyclic ring strain and guide catalyst selection (e.g., BINOL-phosphoric acids). Validate predictions with kinetic isotope effect (KIE) studies .

Q. What strategies resolve contradictions in toxicological data between this compound and its structural analogs?

  • Methodological Answer : Conduct comparative in vitro assays (e.g., Ames test, CYP450 inhibition) using caranone () and camphor as benchmarks. Apply read-across principles under REACH guidelines, adjusting for differences in hydroxyl vs. ketone functional groups .

Q. How can researchers validate the compound’s metabolic stability for pharmacological applications?

  • Methodological Answer : Perform microsomal incubation (human/rat liver S9 fractions) with LC-HRMS to track metabolite formation. Use isotopic labeling (e.g., <sup>13</sup>C at C3; ) to trace hydroxylation pathways. Compare with PISTACHIO metabolic prediction tools ( ) .

Q. What regulatory challenges arise when registering this compound under global chemical inventories?

  • Methodological Answer : Compliance with Japan’s CSCL () and EU’s REACH requires rigorous ecotoxicity profiling. Submit full stereochemical descriptors (IUPAC/CAS) and impurity profiles (HPLC-ELSD) to avoid classification as a "first-class specific chemical substance" ( ) .

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